4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 338750-93-9
Cat. No.: VC7731527
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338750-93-9 |
|---|---|
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 341.8 |
| IUPAC Name | 4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C18H16ClN3O2/c1-2-24-17-16(12-20-14-10-8-13(19)9-11-14)18(23)22(21-17)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3 |
| Standard InChI Key | MIIVYOOIDDKQJL-VBKFSLOCSA-N |
| SMILES | CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl |
Introduction
4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its complex molecular structure, which includes a pyrazolone ring system with various substituents such as ethoxy, phenyl, and chloroanilino groups. The presence of these functional groups contributes to its potential applications in chemistry and biology.
Synthesis Methods
The synthesis of 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. This includes the condensation of appropriate starting materials, such as chloroaniline derivatives and ethyl acetoacetate, followed by cyclization reactions to form the pyrazolone ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Chemistry:
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Building Block: This compound serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical reactions and pathways.
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Material Development: It can be used in the development of new materials due to its unique chemical structure.
Biology and Medicine:
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Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, which could lead to applications in drug development.
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Biological Targets: It may interact with cellular receptors or proteins, modulating their activity and leading to various biological effects.
Mechanism of Action
The mechanism of action involves the interaction of 4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with specific molecular targets. It may act by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it could interact with cellular receptors or proteins, influencing their activity and leading to biological effects.
Future Perspectives
Given its potential applications in chemistry and biology, further research is needed to fully explore the capabilities of this compound. This includes optimizing synthesis methods for industrial scalability and investigating its therapeutic properties in more detail.
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